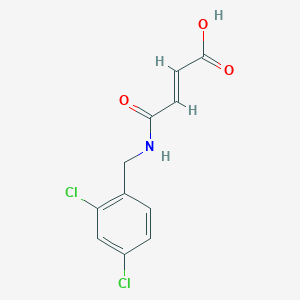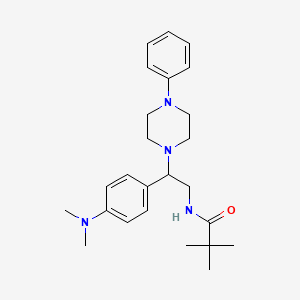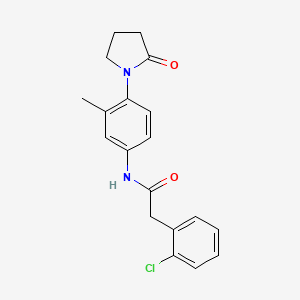
3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Photohydrolysis in Multilayered Polyelectrolyte Films
Poly(acrylic acid) (PAA) partially esterified with various benzyl groups, including those similar to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, is used in creating multilayered polyelectrolyte films. These films demonstrate significant changes upon UV light exposure, specifically in the hydrolysis of benzyl groups. The substituents on the aromatic rings, like those in 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, affect the photoreactivity and thermal stability of these films (Jensen, Desai, Maru, & Mohanty, 2004).
2. Synthesis and Reactions in Pyridazinones
The compound 3-(p-Ethoxybenzoyl)acrylic acid, which shares structural similarities with 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, is used in the synthesis of pyridazinones. These compounds exhibit moderate antibacterial activity, especially against Gram-positive bacteria (Abdel, 1991).
3. Functional Polymers
Acrylates, including those structurally related to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, are used in preparing functional polymers. These polymers show potential in various applications due to their adjustable chemical properties and reactivity (Li, Gupta, Albertsson, Bassett, & Vogl, 1984).
4. Liquid Crystalline Side Chain Polymers
In liquid crystalline side chain polymers, acrylates similar to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid play a crucial role. These polymers are studied for their phase behavior and potential applications in responsive materials (Tsai, Kuo, & Yang, 1994).
5. Antimicrobial Synthesis
Compounds like 3-(5-Nitro-2-thienyl) acrylic acid, structurally similar to 3-(2,4-Dichloro-benzylcarbamoyl)-acrylic acid, are synthesized for their potential antimicrobial properties. Such compounds have shown effectiveness against various bacteria in vitro (Kimura, Yabuuchi, & Hisaki, 1962).
properties
IUPAC Name |
(E)-4-[(2,4-dichlorophenyl)methylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-8-2-1-7(9(13)5-8)6-14-10(15)3-4-11(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHXSNGYVNZGZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)


![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)
![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)





![7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B2435733.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435735.png)
